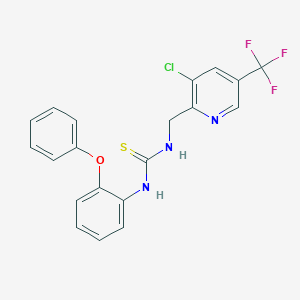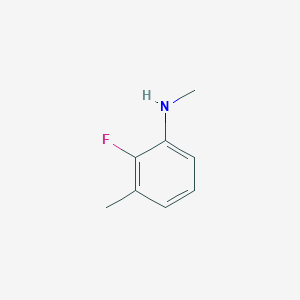
2-Fluoro-N,3-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N,3-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom attached to the benzene ring and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-N,3-dimethylaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a benzene ring. For example, starting with 2-fluorotoluene, the compound can be synthesized by reacting it with dimethylamine under suitable conditions . Another method involves the reduction of nitroarenes followed by methylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and methylation, with careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like dimethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
2-Fluoro-N,3-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-N,3-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-N,3-dimethylaniline include:
- 2-Fluoro-N,N-dimethylaniline
- 3-Fluoro-N,2-dimethylaniline
- 2-Fluoro-4-methylaniline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
502435-27-0 |
|---|---|
Molecular Formula |
C8H10FN |
Molecular Weight |
139.17 g/mol |
IUPAC Name |
2-fluoro-N,3-dimethylaniline |
InChI |
InChI=1S/C8H10FN/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,1-2H3 |
InChI Key |
DTUBDDHAZHNABD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
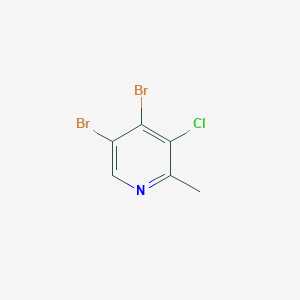
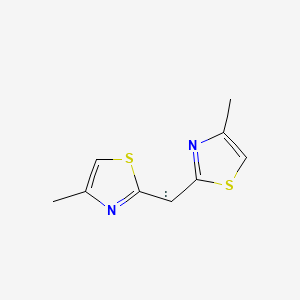
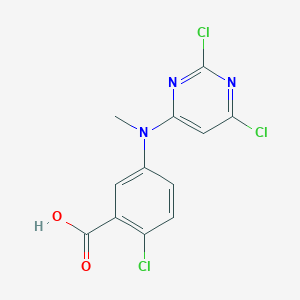
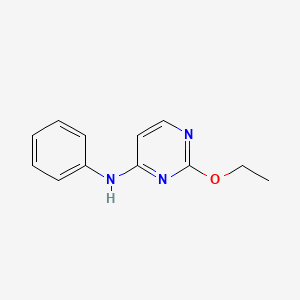
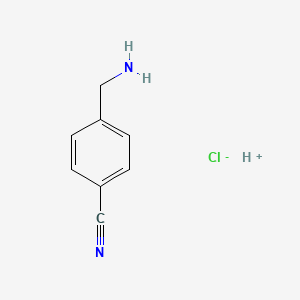
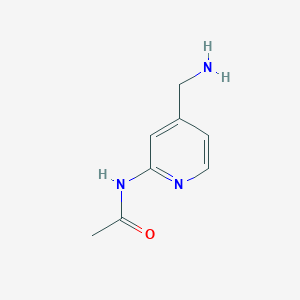
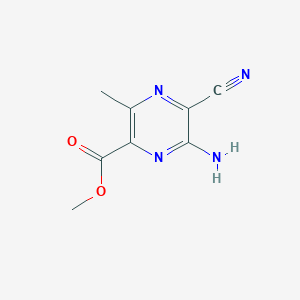
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13103410.png)
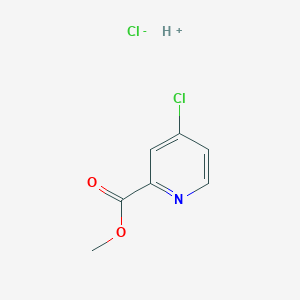
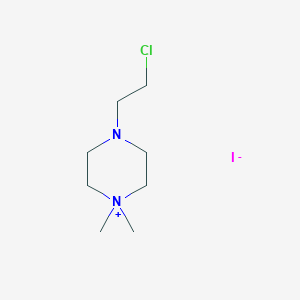
![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)
